Sparteine camsilate

Description

Historical Overview of Sparteine (B1682161) Isolation and Early Research

The history of sparteine is part of the larger narrative of alkaloid chemistry that flourished in the 19th century. Following the isolation of morphine from opium in 1804, chemists began to systematically investigate the active principles of various plants. Sparteine was first discovered in 1851. wikipedia.org It is a tetracyclic bis-quinolizidine alkaloid found in a variety of leguminous plants. wikidoc.orgnih.gov

Early research established its presence in species such as Scotch broom (Cytisus scoparius) and various members of the Lupinus (lupin) genus, from which it could be extracted. wikidoc.orgpsu.edunih.gov For instance, it is the predominant alkaloid in Lupinus mutabilis. wikidoc.orgwikipedia.org An early 20th-century publication in the Journal of the American Chemical Society specifically detailed the isolation of sparteine from Lupinus Barbiger. acs.org These initial studies focused on the extraction, isolation, and structural elucidation of the alkaloid, laying the groundwork for future investigations into its chemical properties and biological activities. psu.eduacs.org The biosynthesis of sparteine was later determined to originate from three C5 chains of the amino acid L-lysine, which are converted to cadaverine (B124047) before forming the characteristic quinolizidine (B1214090) skeleton. wikidoc.orgwikipedia.org

Derivatization of Sparteine to Sparteine Camsilate: Academic Rationale

The primary academic rationale for the derivatization of sparteine to this compound lies in the field of stereochemistry, specifically for the process of chiral resolution. Sparteine exists as different stereoisomers, with (-)-sparteine (B7772259) being the more readily available natural enantiomer. psu.edu However, chemical synthesis often produces a racemic mixture, which is an equal mixture of both enantiomers, in this case, (+)- and (-)-sparteine. To obtain a single, pure enantiomer from a racemic mixture, chemists employ a technique called chiral resolution.

This process involves reacting the racemic mixture with a single enantiomer of another chiral compound, known as a resolving agent. wikipedia.org This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization. wikipedia.org

Camphorsulfonic acid, a strong acid derived from camphor, is a widely used chiral resolving agent for amines. wikipedia.orgwhiterose.ac.uk The formation of this compound is the result of an acid-base reaction between the basic nitrogen atoms of sparteine and the acidic sulfonic acid group of camphorsulfonic acid. When racemic sparteine is treated with an enantiomerically pure form of camphorsulfonic acid (e.g., (1S)-(+)-10-camphorsulfonic acid), two diastereomeric salts are formed: [(-)-sparteine][(+)-camsilate] and [(+)-sparteine][(+)-camsilate].

Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities, allowing one to crystallize selectively from a suitable solvent. acs.org Once the diastereomeric salt is isolated, the resolving agent can be removed, yielding the enantiomerically pure sparteine. This method was crucial for obtaining the less common (+)-sparteine enantiomer before more advanced asymmetric syntheses were developed. acs.org A 1931 patent described a similar resolution of lupanine (B156748), a closely related alkaloid that can be converted to sparteine, using camphorsulfonic acid, highlighting the long-standing utility of this approach in quinolizidine alkaloid chemistry. google.com

| Compound | Molecular Formula | Molar Mass (g/mol) | Appearance | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| (-)-Sparteine | C₁₅H₂₆N₂ | 234.38 | Colorless to yellowish oily liquid | 30.5 | 137-138 (at 1 mmHg) |

| (+)-Sparteine | C₁₅H₂₆N₂ | 234.38 | Powder | Not specified | Not specified |

| Camphorsulfonic Acid | C₁₀H₁₆O₄S | 232.30 | Colorless solid | 193-195 (decomposes) | Not applicable |

| This compound | C₂₅H₄₂N₂O₄S | 466.68 | Crystalline solid | 240-241 (l-sparteine d-β-camphorsulfonate) | Not applicable |

Significance of Sparteine and its Derivatives in Chemical Biology and Organic Synthesis

The significance of sparteine and its derivatives, including the enantiomers isolated via the camsilate salt, is most prominent in the field of asymmetric organic synthesis. (-)-Sparteine, in particular, is widely used as a chiral ligand. psu.eduresearchgate.net Its rigid, cage-like structure and the specific spatial orientation of its two nitrogen atoms allow it to chelate to metal centers, creating a chiral environment that can direct the stereochemical outcome of a chemical reaction. psu.eduresearchgate.net

This property has been exploited in a multitude of metal-mediated asymmetric reactions. For example, complexes of sparteine with organolithium reagents are used for enantioselective deprotonations and carbolithiations. tcichemicals.comresearchgate.net It has also proven effective as a ligand in palladium-catalyzed reactions, such as the oxidative kinetic resolution of secondary alcohols. tcichemicals.com

The demand for enantiomerically pure compounds, especially in the pharmaceutical industry, underscores the importance of sparteine. However, the reliance on extraction from natural sources and the limited availability of the (+)-enantiomer have led to supply chain issues. psu.edu This scarcity has, in turn, spurred significant academic research into the total synthesis of both sparteine enantiomers and the development of "sparteine surrogates"—simpler, synthetic molecules designed to mimic its chiral-directing abilities. nih.govpsu.eduresearchgate.netrsc.org

In the realm of chemical biology, sparteine itself is known to have biological activity as a class 1a antiarrhythmic agent by acting as a sodium channel blocker. wikidoc.orgwikipedia.orgnih.gov While this compound is primarily a tool for chemical synthesis, the study of sparteine derivatives continues to be an active area of research for developing new therapeutic agents. nih.govbiocrick.com The ability to access both enantiomers of sparteine, facilitated by resolution methods like the formation of camsilate salts, allows for a deeper understanding of the structure-activity relationships of this important quinolizidine alkaloid and its derivatives.

| Reaction Type | Metal/Reagent | Role of Sparteine | Reference |

|---|---|---|---|

| Asymmetric Deprotonation | Organolithium (e.g., s-BuLi) | Forms a chiral base complex to remove a proton enantioselectively. | psu.eduresearchgate.net |

| Oxidative Kinetic Resolution | Palladium(II) | Forms a chiral catalyst complex for the selective oxidation of one alcohol enantiomer. | tcichemicals.com |

| Asymmetric Aldol (B89426) Additions | Titanium Tetrachloride (TiCl₄) | Acts as a chiral ligand to control the stereochemistry of the aldol product. | tcichemicals.com |

| Enantiomer-selective Polymerizations | Various initiators | Controls the stereochemistry of the growing polymer chain. | tcichemicals.com |

| Sonogashira-type Cross-Coupling | Copper(I) | Forms a chiral copper complex that catalyzes the coupling reaction. | researchgate.net |

Properties

CAS No. |

74664-10-1 |

|---|---|

Molecular Formula |

C25H42N2O4S |

Molecular Weight |

466.7 g/mol |

IUPAC Name |

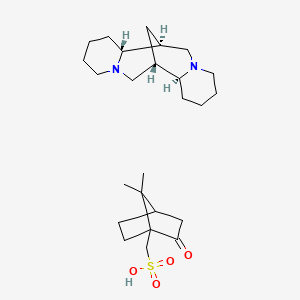

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid |

InChI |

InChI=1S/C15H26N2.C10H16O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h12-15H,1-11H2;7H,3-6H2,1-2H3,(H,12,13,14)/t12-,13-,14-,15+;/m0./s1 |

InChI Key |

BIHFTRXRGOBWJK-UMEYXWOPSA-N |

Isomeric SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@H]3CCCC4 |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CCN2CC3CC(C2C1)CN4C3CCCC4 |

Related CAS |

94406-05-0 54243-49-1 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Sparteine and Its Analogues

Approaches to the Total Synthesis of Sparteine (B1682161)

Over the years, more than 20 total syntheses of sparteine have been documented, showcasing a variety of strategic approaches to construct its complex, cage-like structure. acs.org These strategies often address the challenge of stereocontrol across its four chiral centers.

N-Alkylation via Lactamization, Mannich, or Appel Reactions

A significant portion of the reported total syntheses of sparteine involves strategies that form the B and C rings through N-alkylation. acs.orgacs.org These methods frequently employ lactamization, Mannich, or Appel reactions as key bond-forming steps. acs.orgacs.org

For instance, one synthetic route involves an SN2 reaction between a primary tosylate and glutarimide (B196013) to achieve N-alkylation, forming a crucial intermediate. acs.org Another approach utilizes a double Mannich reaction to construct the tricyclic core of sparteine-like diamines, although challenges with racemization during this step have been noted. rsc.orgrsc.org The Appel reaction, which converts an alcohol to an alkyl halide using triphenylphosphine (B44618) and a carbon tetrahalide, is another tool used in these synthetic sequences to create precursors for N-alkylation. wikipedia.orgrsc.orgorganic-chemistry.org

Stereospecific and Enantioselective Synthesis Techniques

The demand for both enantiomers of sparteine has driven the development of stereospecific and enantioselective synthetic methods. The first asymmetric gram-scale synthesis of (−)-sparteine was a significant milestone. acs.orgnih.gov This route began with the enzymatic resolution of a racemic ester to yield the (+)-enantiomer in high enantiomeric excess. acs.orgnih.gov Subsequent steps, including a condensation with formaldehyde (B43269) and a 1,4-addition, followed by deprotection, lactamization, and reduction, afforded (−)-sparteine in ten steps. acs.orgnih.gov

Other enantioselective approaches have involved the use of chiral building blocks derived from natural sources like tartaric acid. capes.gov.br These methods often rely on the stereocontrolled reaction of lithiated intermediates in the presence of sparteine itself to induce asymmetry. capes.gov.brscilit.com The development of such techniques is crucial for accessing enantiomerically pure sparteine and its analogues for applications in asymmetric catalysis. researchgate.netnih.gov

Design and Synthesis of Sparteine Surrogates and Chiral Ligands

The scarcity of naturally occurring (+)-sparteine has been a major impetus for the design and synthesis of "sparteine surrogates"—molecules that can mimic the function of (+)-sparteine in asymmetric synthesis but are more readily accessible. psu.edursc.orgupenn.edu

| Sparteine Surrogate Development | |

| Challenge | Limited availability of natural (+)-sparteine. psu.edu |

| Solution | Design and synthesis of structurally similar surrogates lacking the D-ring. psu.edursc.org |

| Common Starting Material | (-)-Cytisine from Laburnum anagyroides. rsc.org |

| Key Features | Provide equal but opposite enantioselectivity compared to (-)-sparteine (B7772259). psu.edursc.org |

| Most Versatile Surrogate | The N-Me-substituted version. psu.edursc.org |

| Recent Advancement | 8-step, gram-scale synthesis of the (-)-sparteine surrogate, independent of natural product extraction. nih.gov |

Applications in Catalytic Asymmetric Deprotonation and Stereoselective Methodologies

Sparteine and its surrogates are widely used as chiral ligands in combination with organolithium reagents to create potent chiral bases. psu.edubibliotekanauki.pl These complexes are highly effective in catalytic asymmetric deprotonation reactions. psu.edunih.gov For example, the asymmetric deprotonation of N-Boc pyrrolidine (B122466) using s-BuLi and a sparteine surrogate allows for the enantioselective synthesis of α-substituted pyrrolidines. psu.eduethz.ch

The use of substoichiometric amounts of the chiral diamine makes these processes catalytic. bibliotekanauki.plrsc.org A novel ligand exchange approach has been developed, using only 0.06-0.2 equivalents of the chiral diamine in conjunction with an achiral bispidine, which still achieves high enantioselectivity. nih.govacs.org These methods have been successfully applied to the synthesis of P-stereogenic phosphines, which are valuable ligands for transition metal catalysis. york.ac.uk The ability to use either (−)-sparteine or a (+)-sparteine surrogate provides convenient access to both enantiomeric series of the target products. york.ac.uk

| Application of Sparteine/Surrogates in Asymmetric Deprotonation | |

| Reaction Type | Catalytic Asymmetric Deprotonation. psu.edunih.gov |

| Reagents | Organolithium (e.g., s-BuLi) and a chiral diamine (sparteine or surrogate). psu.edubibliotekanauki.pl |

| Mechanism | Formation of a configurationally stable chiral organolithium complex. psu.eduethz.ch |

| Key Application | Asymmetric lithiation-trapping of N-Boc pyrrolidine. psu.eduethz.ch |

| Catalytic Approach | Use of sub-stoichiometric amounts of the chiral diamine. rsc.org |

| Ligand Exchange Method | Employs 0.06-0.2 eq. of chiral diamine and 1.2 eq. of achiral bispidine. nih.govacs.org |

| Significance | Enables access to either enantiomer of chiral products by selecting the appropriate diamine ligand. york.ac.uk |

Synthetic Modifications Leading to Sparteine Camsilate and Related Derivatives

Sparteine, a tetracyclic quinolizidine (B1214090) alkaloid, serves as a versatile scaffold in synthetic chemistry. Its rigid, chiral structure is not only valuable in asymmetric synthesis but also provides a template for the development of new pharmacologically active agents. Key synthetic modifications include the formation of diastereomeric salts for chiral resolution, most notably with camphorsulfonic acid, and the derivatization of the core structure to modulate its biological effects.

Methodologies for Camphorsulfonic Acid Salt Formation

The formation of a salt with camphorsulfonic acid is a principal method for the chemical resolution of racemic sparteine. This process leverages the formation of diastereomeric salts with distinct physical properties, allowing for their separation.

The primary methodology involves reacting racemic (dl)-sparteine with an enantiomerically pure form of camphorsulfonic acid, such as d-β-camphorsulfonic acid. The reaction is typically carried out by combining equimolar portions of the racemic base and the chiral acid in a suitable solvent, commonly ethanol. acs.org This results in the preferential precipitation of one of the diastereomeric salts. For instance, using d-β-camphorsulfonic acid leads to the crystallization of l-sparteine d-β-camphorsulfonate. acs.org

Subsequent purification is achieved through recrystallization, often using a solvent like acetone, until a constant specific rotation is observed, indicating the isolation of a pure diastereomer. acs.org The melting point of the purified salt serves as another indicator of purity. After separation of the less soluble salt, the enantiomerically enriched sparteine remaining in the mother liquor can be recovered and treated with the opposite enantiomer of camphorsulfonic acid to isolate the other sparteine enantiomer. acs.org

The table below summarizes the physical properties of diastereomeric salts of sparteine and its isomers with camphorsulfonic acid, as reported in the chemical literature.

| Sparteine Isomer/Enantiomer | Chiral Acid | Solvent System (Reaction/Recrystallization) | Melting Point (°C) | Specific Rotation (α) |

| l-Sparteine | d-β-camphorsulfonic acid | Ethanol / Acetone | 240-241 | +24.8° (c=1.932 in chloroform) |

| d-Sparteine | l-β-camphorsulfonic acid | Ethanol / Acetone | 239-241 | -24.0° (c=2.040 in chloroform) |

| δ-Sparteine A | d-D-camphorsulfonic acid | Ethanol / Acetone | 246-248 | +31.0° (c=1.51 in ethanol) |

| δ-Sparteine A | l-D-camphorsulfonic acid | Ethanol / Acetone | 246-248 | -31.6° (c=1.45 in ethanol) |

| Data sourced from multiple scientific reports. acs.orgcdnsciencepub.com |

Design Principles for Sparteine Derivatives with Varied Pharmacological Activities

The inherent biological activity of sparteine, including its antiarrhythmic properties, has prompted extensive research into designing derivatives with enhanced or novel pharmacological profiles. rsc.orgnih.gov The design principles are largely based on structure-activity relationship (SAR) studies, focusing on modifications to the core sparteine scaffold.

One major design principle involves targeting the 3,7-diazabicyclo[3.3.1]nonane (bispidine) system, which constitutes the inner rings (B and C) of the sparteine molecule. nih.govresearchgate.net This bispidine core is considered a key pharmacophore. Researchers have synthesized series of N,N'-disubstituted bispidines that are structurally analogous to this core. nih.gov The rationale is to simplify the complex tetracyclic structure while retaining the essential elements for biological function. By varying the N-substituents, properties such as lipophilicity can be systematically altered to optimize antiarrhythmic potency and reduce toxicity. nih.gov

A second prominent design principle is the direct functionalization of the sparteine skeleton. This strategy involves introducing various substituents at specific positions on the tetracyclic framework to modulate its interaction with biological targets. A notable example is the synthesis of 2-arylsparteine derivatives to investigate positive inotropic activity for potential applications in treating heart failure. nih.govbiointerfaceresearch.com The addition of a substituted phenyl group at the C2 position was found to confer significant inotropic effects. nih.gov The nature and position of the substituent on the phenyl ring are critical for the observed biological activity.

The following table presents examples of 2-arylsparteine derivatives synthesized to explore their pharmacological potential.

| Compound Name | Aryl Substituent | Molecular Formula | Melting Point (°C) |

| 2-(4'-Fluorophenyl)sparteine | 4-Fluorophenyl | C₂₁H₂₉FN₂ | 101-102 |

| 2-(4'-Chlorophenyl)sparteine | 4-Chlorophenyl | C₂₁H₂₉ClN₂ | 75-77 |

| 2-(4'-Trifluoromethyl)sparteine | 4-Trifluoromethylphenyl | C₂₂H₂₉F₃N₂ | 68-70 |

| Data sourced from scientific reports on new arylsparteine derivatives. nih.gov |

These design strategies—simplifying the core structure to the essential bispidine pharmacophore and adding functional groups to the intact sparteine skeleton—are fundamental approaches in the quest to develop novel therapeutic agents based on the natural alkaloid. nih.govijrpr.com

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for determining the intricate structural details of sparteine (B1682161) and its derivatives. These techniques provide direct experimental evidence of bond connectivity, spatial orientation of atoms, and the conformational equilibria present in solution and the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a cornerstone technique for the conformational analysis of the sparteine skeleton. The chemical shifts and coupling constants of the protons and carbons are exquisitely sensitive to the geometry of the four-ring system. Naturally occurring (-)-sparteine (B7772259) exists in an equilibrium between two primary conformers: one with the C/D rings in a trans (boat-chair) configuration and a less stable all-chair conformer. nih.gov

Table 1: Selected ¹H NMR Chemical Shift Data for Sparteine Conformers This table is illustrative and compiles representative data from typical NMR studies.

| Proton | All-Chair Conformation (ppm) | Boat-Chair Conformation (ppm) |

|---|---|---|

| H-2 | ~2.5 (axial) | ~2.8 (axial) |

| H-6 | ~1.9 (equatorial) | ~2.1 (equatorial) |

| H-10 | ~2.6 (axial) | ~2.9 (axial) |

| H-17 | ~2.4 (axial) | ~2.7 (axial) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation, identification, and structural confirmation of volatile compounds, including sparteine and its metabolites. In this method, the sample is vaporized and separated based on its components' boiling points and interactions with the chromatography column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio of the fragments. This fragmentation pattern is characteristic of the parent molecule's structure. For the sparteine skeleton, GC-MS analysis reveals specific fragmentation pathways that allow for the unambiguous identification of the core structure and the position of metabolic modifications. It is a standard and effective tool for confirming the structure of metabolites in various biological matrices. epdf.pub

Rotational spectroscopy, specifically Fourier transform microwave (FTMW) spectroscopy, offers an exceptionally precise method for determining the gas-phase structure of molecules. By measuring the rotational transitions of a molecule in a supersonic jet, one can obtain rotational constants that are directly related to the moments of inertia.

For flexible molecules like sparteine, this technique can distinguish between different conformers present in the gas phase. A study on tetracyclic quinolizidine (B1214090) alkaloids demonstrated the power of this technique, showing that even the interaction with a single water molecule could be sufficient to alter the conformational preference of the sparteine structure. acs.org This high-resolution approach provides definitive geometric parameters, such as bond lengths and angles, for the most stable conformers, offering a clear "panorama" of the molecule's intrinsic conformational landscape, free from solvent or crystal packing effects. acs.org

Computational Approaches to Conformational Preferences

Computational chemistry provides powerful tools to complement experimental data, offering insights into the relative energies of different conformations and the electronic factors that govern them.

Molecular mechanics (MM) methods utilize classical mechanics principles to model the potential energy surface of molecules. By employing a parameterized force field (e.g., MM2, MMFF94), these calculations can rapidly assess the steric energies of various possible conformations. vt.eduacs.org

For sparteine, force field calculations have been used to explore its conformational space and have consistently predicted the relative stabilities of its isomers. researchgate.net These calculations confirm that for the free base, the all-chair conformer is less stable than conformers possessing a boat ring. acs.org Molecular mechanics can also be used to model more complex systems, such as inhibitor-receptor interactions, where the conformational preferences of the sparteine moiety play a crucial role. researchgate.net The agreement between NMR experimental data and theoretical calculations is often improved when considering a population-weighted average of conformers based on their calculated relative energies. acs.org

Table 2: Calculated Relative Energies of Sparteine Conformers This table presents hypothetical but representative energy values from computational studies.

| Conformer | Force Field Method | Relative Energy (kcal/mol) |

|---|---|---|

| All-Chair | MM2 | 2.5 |

| C-Boat/D-Chair | MM2 | 0.0 |

| A-Boat/B-Chair | MM2 | 4.8 |

Quantum chemical calculations, which solve the Schrödinger equation for a given molecular system, offer a more fundamental and accurate description of molecular structure and energetics. Methods range from semi-empirical approaches to more rigorous ab initio and Density Functional Theory (DFT) calculations.

These methods have been successfully applied to the sparteine system to investigate conformational energies, electronic structure, and the properties of its N-oxides. researchgate.net For example, DFT and Hartree-Fock calculations supported NMR findings that sparteine N16-oxide exists in a conformation with a boat C-ring, contrary to earlier assumptions. researchgate.net Ab initio calculations have also been used to determine complexation enthalpies, which compare well with experimental data derived from spectroscopic techniques. acs.org These high-level calculations are essential for understanding the subtle electronic effects, such as hydrogen bonding and orbital interactions, that influence the conformational preferences of the sparteine framework. acs.org

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational space of molecules like sparteine. frontiersin.orgbiorxiv.orgnih.gov These simulations model the movement of atoms over time, providing insights into the various shapes a molecule can adopt and their relative stabilities. For complex molecules such as sparteine, MD simulations can reveal the dynamic interplay of its structural features. mdpi.com

The conformational landscape of sparteine is of particular interest due to its rigid, tetracyclic bis-quinolizidine ring system. wikipedia.org While often depicted in a single, static conformation, in reality, it exists as an equilibrium of different conformers. mdpi.com MD simulations allow researchers to map this landscape, identifying the most energetically favorable conformations and the energy barriers between them. This is crucial for understanding how sparteine interacts with other molecules, such as receptors or enzymes. mdpi.com

Recent advancements in simulation methods, including hybrid approaches that combine MD with other techniques, have enhanced the ability to sample large and cooperative conformational changes even more efficiently. frontiersin.org For instance, studies have used these methods to analyze the conformational ensembles of various proteins and ligands, demonstrating the importance of considering a molecule's full conformational space. frontiersin.orgbiorxiv.org

Stereochemical Analysis and Chiral Properties

Enantiomeric Purity Determination

The determination of enantiomeric purity, or enantiomeric excess (ee), is critical for sparteine, as its different stereoisomers can exhibit distinct biological activities and chemical behaviors. rsc.org Several analytical techniques are employed to quantify the enantiomeric composition of sparteine samples.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for determining the enantiomeric excess of sparteine. google.combiorxiv.org Recent studies have demonstrated its effectiveness, showing the ability to achieve high levels of purity, with some isolated samples of (−)-sparteine reaching an enantiomeric excess of over 99%. biorxiv.org Another established technique is chiral High-Performance Liquid Chromatography (HPLC), which has also been successfully used to confirm the enantiomeric purity of sparteine enantiomers. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral shift reagents like dibenzoyltartaric acids, offers another effective method for evaluating the enantiomeric excess of sparteine. researchgate.net This technique allows for the differentiation of enantiomers in the NMR spectrum, providing a quantitative measure of their ratio.

| Method | Application | Achieved Purity/Finding |

| Chiral GC-MS | Analysis of acid-base extracts of (−)-sparteine. google.com | Measurement of enantiomeric excess. google.com |

| Chiral GC-MS | Analysis of isolated (−)-sparteine from engineered lupin. biorxiv.org | Enantiomeric excess >99%. biorxiv.org |

| Chiral HPLC | Confirmation of enantiomeric purity of sparteine enantiomers. researchgate.net | Confirmed high enantiopurity. researchgate.net |

| 1H NMR with Chiral Shift Reagents | Evaluation of enantiomeric excess of lupanine (B156748) and sparteine enantiomers. researchgate.net | Provided a simple and effective method for ee determination. researchgate.net |

Cage-like Conformation and its Implications

Sparteine possesses a distinctive cage-like conformation that is central to its chemical and biological properties. acs.orgacs.org This rigid, tetracyclic structure spatially orients the lone pairs of its two nitrogen atoms inward, which allows for efficient chelation (η2-coordination) with a variety of metal ions. acs.orgacs.org This structural feature is particularly significant in its use as a chiral ligand in organic synthesis, especially in enantioselective reactions involving organolithium reagents. acs.org

The molecule's conformation is not entirely rigid; it can exist in different forms. For instance, naturally occurring (–)-sparteine is an equilibrium mixture where the predominant conformer has a boat-shaped C ring and a trans junction between rings C and D. mdpi.com However, a less stable all-chair conformer is known to participate in the formation of complexes. mdpi.com In contrast, the diastereomer α-isosparteine exists exclusively in an all-chair conformation. mdpi.com The specific conformation adopted by sparteine can be influenced by its environment, such as the presence of metal ions or its incorporation into a crystal lattice. nih.gov

Structure-Conformation-Activity Relationships

Influence of Conformational Preferences on Receptor Binding

The specific three-dimensional shape, or conformation, that sparteine adopts plays a crucial role in how it binds to biological receptors. iisjost.org The binding of a ligand to a receptor is a highly specific interaction, akin to a key fitting into a lock, and even subtle changes in the ligand's conformation can significantly alter its binding affinity and subsequent biological effect. nih.gov

Sparteine and its derivatives can interact with various receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). medchemexpress.commedkoo.comresearchgate.net Research on (+)-sparteine has shown that it can block nAChRs in neuronal cells. medchemexpress.comnih.gov Conformational analysis of (+)-sparteine revealed two primary conformers, and their dimensions were found to be larger than the proposed binding site within the ion channel, which may account for its relatively low open-channel blocking activity. nih.gov

Furthermore, computational predictions have suggested that sparteine may also bind to kappa opioid receptors and sigma-1 receptors. taylorandfrancis.comtandfonline.com The ability of sparteine to adopt different conformations allows it to interact with a diverse range of receptor targets. The study of these conformational preferences is essential for understanding the full pharmacological profile of sparteine and for the design of new derivatives with enhanced selectivity and potency. rsc.org

Stereoisomerism and Biological Activity (e.g., (-)-sparteine vs. (+)-sparteine/pachycarpine)

Sparteine exists as different stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. The two most well-known enantiomers are (-)-sparteine and (+)-sparteine, also known as pachycarpine. targetmol.combiorbyt.com These enantiomers can exhibit markedly different biological activities.

(-)-Sparteine has been investigated for its antiarrhythmic properties, acting as a class 1a antiarrhythmic agent and a sodium channel blocker. wikipedia.org It is also a well-known chiral ligand used extensively in asymmetric synthesis. acs.orgacs.org

(+)-Sparteine (Pachycarpine) also demonstrates biological activity, notably as a ganglionic blocking agent by competitively inhibiting nicotinic acetylcholine receptors in nerve cells. medchemexpress.comtargetmol.com It has also been studied for its potential anticonvulsant effects, possibly through the activation of M2 and M4 subtypes of muscarinic acetylcholine receptors. medkoo.comresearchgate.net

The differences in the biological activities of these stereoisomers underscore the importance of stereochemistry in pharmacology. The distinct three-dimensional structures of (-)-sparteine and (+)-sparteine lead to different interactions with chiral biological targets like receptors and enzymes, resulting in their unique pharmacological profiles.

| Compound Name | Other Names | Key Biological Activities |

| (-)-Sparteine | l-sparteine | Class 1a antiarrhythmic, sodium channel blocker, chiral ligand. wikipedia.orgacs.org |

| (+)-Sparteine | Pachycarpine, d-Sparteine | Ganglionic blocking agent, nAChR inhibitor, potential anticonvulsant. medchemexpress.commedkoo.comtargetmol.com |

Molecular Mechanisms of Action and Receptor Interaction Studies Preclinical Focus

Ion Channel Modulation and Electrophysiological Studies

Sparteine's most well-characterized effects are on the electrical activity of excitable cells, particularly cardiomyocytes. These effects are primarily mediated through its interaction with voltage-gated ion channels, which are fundamental to the generation and propagation of action potentials.

Sparteine (B1682161) is recognized as a Class 1a antiarrhythmic agent, a classification that designates its primary mechanism of action as the blockade of voltage-gated sodium channels. wikipedia.orgnih.gov This action is crucial to its effects on cardiac and neuronal tissues. The blockade of these channels by sparteine impairs the rapid influx of sodium ions that is responsible for the initial, rapid depolarization (Phase 0) of the cardiac action potential. mdpi.commdpi.com

The interaction with the sodium channel is state-dependent, meaning the drug has a different affinity for the channel depending on whether it is in the resting, open, or inactivated state. Like other Class 1a agents, sparteine is believed to bind more readily to open or inactivated channels than to resting channels. This characteristic leads to a use-dependent or frequency-dependent blockade, where the effect is more pronounced at faster heart rates when channels spend more time in the open and inactivated states. mdpi.com This mechanism effectively slows the rate of depolarization, reducing the excitability of the cell. mdpi.com

Table 1: Summary of Sparteine's Sodium Channel Blockade Properties

| Property | Description of Finding | Implication |

|---|---|---|

| Classification | Class 1a antiarrhythmic agent. wikipedia.orgnih.gov | Primary mechanism is sodium channel blockade. |

| Primary Effect | Blocks the fast inward sodium current during Phase 0 of the action potential. mdpi.com | Slows the maximum rate of depolarization (Vmax). |

| State Dependence | Exhibits higher affinity for open and inactivated sodium channels. | Blockade is more pronounced in rapidly firing cells (use-dependence). mdpi.com |

The blockade of sodium channels by sparteine directly translates to observable changes in the electrical conduction system of the heart. Preclinical studies have shown that sparteine produces a dose-dependent prolongation of key electrocardiogram (ECG) intervals. Specifically, it prolongs the P-R interval, which reflects a slowing of conduction through the atrioventricular (AV) node, and the Q-aT interval. The increased duration of these intervals signifies a delay in both the depolarization and repolarization phases of the cardiac cycle.

Furthermore, sparteine has been found to increase the refractoriness of cardiac tissue. By prolonging the effective refractory period, sparteine makes the heart muscle less susceptible to premature or ectopic stimuli, which is a key component of its antiarrhythmic effect.

Membrane responsiveness refers to the relationship between the membrane potential at which an action potential is initiated and the maximum rate of depolarization (Vmax) achieved. By blocking sodium channels, sparteine reduces Vmax at any given membrane potential. mdpi.com This reduction in membrane responsiveness means that a stronger stimulus is required to elicit a response, and the subsequent impulse will be conducted more slowly.

Table 2: Electrophysiological Effects of Sparteine in Preclinical Models

| Parameter | Observed Effect | Mechanism |

|---|---|---|

| P-R Interval | Prolongation | Slowed conduction through the atrioventricular node. |

| Q-aT Interval | Prolongation | Delayed ventricular depolarization and repolarization. |

| Effective Refractory Period | Increased | Prolonged inactivation state of sodium channels. |

| Conduction Velocity | Decreased | Reduced Vmax of the action potential upstroke. mdpi.com |

Exploration of Other Receptor Systems and Molecular Targets

Sparteine has been investigated for its effects on the central nervous system, with some evidence pointing towards an interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). Research into its anticonvulsant properties suggests that sparteine may reduce neuronal hyperexcitability through the activation of M2 and M4 subtypes of mAChRs. wikipedia.org In one study, sparteine administration was found to increase the mRNA expression of the M4 receptor. wikipedia.org

The M2 and M4 receptors are coupled to Gi/o proteins, and their activation typically leads to inhibitory cellular responses, such as the inhibition of adenylyl cyclase and modulation of ion channels. wikipedia.org The potential activation of these receptors by sparteine could represent an additional mechanism for its membrane-stabilizing and excitability-reducing effects, particularly in the central nervous system. However, detailed binding affinity and functional assays are needed to fully characterize the nature of this interaction.

Sparteine is thought to possess the ability to chelate bivalent metals, specifically calcium (Ca²⁺) and magnesium (Mg²⁺). wikipedia.orgnih.gov Chelation is a process where a molecule forms multiple coordinate bonds with a single central metal ion, effectively sequestering it. Both calcium and magnesium are critical for numerous physiological processes, including neuronal excitability, muscle contraction, and enzymatic reactions.

Theoretically, by chelating extracellular calcium, sparteine could influence voltage-gated ion channels and membrane stability, as calcium itself can modulate the function of sodium channels. mdpi.com However, while this mechanism is proposed, specific preclinical studies and electrophysiological data directly investigating the chelation of calcium and magnesium by sparteine and its functional consequences are not extensively documented in the available scientific literature. Further research is required to confirm and detail this potential mechanism of action.

Protein-Protein Interactions and Allosteric Modulation

The study of how a compound influences the interactions between proteins or modulates receptor function at a site other than the primary binding site (allosteric modulation) is crucial for understanding its pharmacological profile. For sparteine camsilate, and indeed for sparteine itself, there is a notable absence of specific research detailing these aspects. The scientific literature does not currently provide evidence of studies investigating the direct protein-protein interactions mediated by sparteine or its potential role as an allosteric modulator of its target receptors. Such studies are vital for elucidating the nuanced effects a compound may have on cellular signaling pathways beyond simple receptor agonism or antagonism.

Ligand-Receptor Binding Assays and Kinetic Analysis

Quantitative analysis of a ligand's binding affinity and kinetics at its receptor is a cornerstone of preclinical drug development. This typically involves a suite of assays to determine key parameters.

Radioligand binding assays are a standard method to quantify the affinity of a ligand for a receptor (Kd), the maximum density of receptors in a tissue (Bmax), and the concentration of a competing ligand that displaces 50% of a specific radioligand (IC50). Despite the known classification of sparteine as a sodium channel blocker, specific Kd, Bmax, and IC50 values from dedicated radioligand binding studies on sparteine or this compound are not reported in the available scientific literature.

Surface Plasmon Resonance (SPR) is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing detailed kinetic data on association (ka) and dissociation (kd) rates. A review of existing research indicates that SPR studies specifically investigating the binding kinetics of this compound or sparteine with its biological targets have not been published.

Fluorescence-based assays, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Homogeneous Time-Resolved Fluorescence (HTRF), and Fluorescence Polarization (FP), offer sensitive and high-throughput methods for studying ligand-receptor interactions. There is no evidence in the scientific literature of these techniques being applied to characterize the binding of this compound.

Computational Modeling of Molecular Interactions

Computational approaches are increasingly used to predict and understand how a ligand interacts with its target protein at a molecular level.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a receptor. This allows for the visualization of interactions, such as hydrogen bonds and hydrophobic interactions, and can provide an estimation of binding affinity. While the general pharmacology of sparteine suggests interaction with sodium channels, specific molecular docking studies detailing the binding mode and energy of sparteine or this compound within the binding pocket of these or other receptors are not available in published research.

Quantum-Mechanical (QM) and Density Functional Theory (DFT) Approaches to Intermolecular Forces

The intricate dance of molecular recognition between a ligand and its receptor is governed by a subtle interplay of intermolecular forces. To dissect these interactions with precision, researchers are increasingly turning to sophisticated computational methods like Quantum Mechanics (QM) and Density Functional Theory (DFT). These first-principles approaches provide a detailed electronic-level understanding of the forces that dictate binding affinity and specificity, moving beyond the classical force field approximations used in standard molecular modeling.

DFT studies, in particular, have proven valuable in elucidating the energetic and structural nuances of ligand-receptor interactions. A notable example, while not directly involving a biological receptor, is the DFT analysis of a cationic rhodium-sparteine complex, [((-)-sparteine)Rh(η4-COD)]+. This study provides valuable insights into the conformational dynamics and bonding characteristics of the sparteine ligand itself.

In this investigation, DFT calculations at the B3LYP level of theory were employed to explore the rotation of the (-)-sparteine (B7772259) ligand. The study revealed that the Rh-N bonds in the complex are unusually long, measuring 2.214(3) Å and 2.242(3) Å, a phenomenon attributed to steric repulsion between the cyclooctadiene (COD) and sparteine ligands. The calculations of the rotational barrier for the sparteine ligand provided key thermodynamic parameters that were in excellent agreement with experimental values obtained from NMR spectroscopy.

| Parameter | Experimental Value | DFT Computed Value |

|---|---|---|

| ΔG‡298 (kcal mol-1) | 14.3 ± 0.3 | 15.55 |

| ΔH‡ (kcal mol-1) | 13.0 ± 0.3 | - |

| ΔS‡ (cal mol-1 K-1) | -5 ± 1 | -2.67 |

These findings from the study of the rhodium-sparteine complex underscore the power of DFT to quantify the subtle energetic penalties associated with steric hindrance and conformational changes. While this study does not directly model the interaction of sparteine with a biological target, the detailed information it provides on the ligand's conformational flexibility and electronic properties is fundamental for understanding how sparteine might adapt its shape to fit within a receptor's binding pocket. Such computational approaches are instrumental in building a more accurate picture of the intermolecular forces at play, paving the way for the rational design of more potent and selective therapeutic agents.

Structure-Activity Relationship (SAR) Investigations at the Molecular Level

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic framework for understanding how the chemical structure of a molecule influences its biological activity. By synthesizing and evaluating a series of analogs of a lead compound, researchers can identify the key structural features, or pharmacophores, that are essential for activity, as well as regions of the molecule that can be modified to improve potency, selectivity, and pharmacokinetic properties.

In the case of sparteine, its rigid tetracyclic structure presents a unique scaffold for chemical modification. While extensive SAR studies on this compound specifically are not widely published, the principles of SAR can be illustrated by examining the various analogs of sparteine that have been synthesized. These studies often focus on modifying the core structure to understand the impact on its chemical and biological properties.

One area of investigation has been the synthesis of "sparteine surrogates," which aim to mimic the stereochemical and electronic properties of sparteine while offering alternative synthetic routes or enabling access to enantiomers that are not naturally available. For example, a family of (+)-sparteine surrogates that lack the D-ring of the natural (-)-sparteine have been developed. These surrogates, when used as chiral ligands in asymmetric synthesis, often produce the opposite enantioselectivity to (-)-sparteine, demonstrating that the core A, B, and C rings are sufficient to impart a strong chiral influence.

The following table summarizes some of the structural modifications that have been explored in the synthesis of sparteine analogs:

| Analog Type | Structural Modification | Rationale for Modification |

|---|---|---|

| (+)-Sparteine Surrogates | Removal of the D-ring | To create a synthetic equivalent of the unnatural (+)-enantiomer of sparteine. |

| N,N'-Disubstituted Bispidines | Isolation of the core B and C rings | To determine the minimal structural requirements for biological activity. |

| Diazatricyclo[7.3.1.02,7]tridecanes | Modification of the ring fusion and size | To explore the impact of conformational rigidity and the spatial orientation of the nitrogen atoms. |

These synthetic efforts, while often focused on applications in asymmetric catalysis, provide a valuable foundation for future medicinal chemistry programs. By systematically modifying the sparteine scaffold and evaluating the biological activity of the resulting analogs, a detailed SAR map can be constructed. This map would guide the design of novel sparteine-based compounds with optimized therapeutic potential. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to build predictive models that correlate structural features with biological activity, further accelerating the drug discovery process.

Preclinical in Vitro Research Methodologies and Findings

Cell-Based Assays for Pharmacological Activity

In vitro research has been fundamental in characterizing the electrophysiological effects of sparteine (B1682161) on cardiac cells. Studies utilizing isolated cardiac tissues and individual cardiomyocytes have demonstrated that sparteine has a notable impact on the action potential, the brief change in voltage across the cell membrane of heart cells. Specifically, research on isolated guinea pig papillary muscles revealed that sparteine prolongs both the action potential duration (APD) and the effective refractory period (ERP). This lengthening of the action potential is achieved without a significant alteration to the maximum rate of depolarization (Vmax), indicating a primary effect on the repolarization phase.

Further detailed investigations using the voltage-clamp technique on isolated ventricular myocytes have identified the specific ion channels affected by sparteine. These studies have shown that sparteine acts as a blocker of several key potassium channels. By inhibiting these channels, sparteine effectively delays the repolarization process, which is the restoration of the negative membrane potential, thereby extending the duration of the action potential. This mechanism is believed to be a key contributor to its antiarrhythmic properties.

| Preparation | Method | Key Findings |

| Guinea pig papillary muscle | Microelectrode recording | Prolonged Action Potential Duration (APD) and Effective Refractory Period (ERP) with no significant effect on the maximum rate of depolarization (Vmax). |

| Isolated ventricular myocytes | Voltage-clamp | Blockade of key potassium channels, leading to delayed repolarization. |

The potential of sparteine as an anticonvulsant has been explored through various in vitro models that mimic epileptic activity in the brain. nih.gov These studies, often using primary neuronal cultures and brain slice preparations, have provided valuable insights into its influence on neuronal excitability. ijnrph.com In experiments with cultured hippocampal neurons, sparteine has been observed to decrease the frequency and amplitude of spontaneous epileptiform discharges. nih.gov These discharges are abnormal, synchronized bursts of electrical activity that are a hallmark of seizures.

To understand the underlying mechanisms, researchers have employed patch-clamp recordings on individual neurons. These studies suggest that sparteine may exert its anticonvulsant effects through multiple pathways. One proposed mechanism is the modulation of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. Additionally, sparteine is thought to interact with muscarinic acetylcholine (B1216132) receptors (mAChRs), specifically the M2 and M4 subtypes, which can lead to a reduction in neuronal hyperexcitability. nih.govnih.gov This modulation of inhibitory neurotransmission is a likely contributor to the anticonvulsant properties observed in cellular models. nih.govumich.edu

| Cellular Model | Method | Key Findings |

| Cultured hippocampal neurons | Electrophysiological recording | Reduction in the frequency and amplitude of spontaneous epileptiform discharges. |

| Individual neurons | Patch-clamp recording | Modulation of voltage-gated sodium channels and interaction with M2 and M4 muscarinic acetylcholine receptors. |

Enzyme Activity Modulation Studies

Sparteine is a well-documented inhibitor of the cytochrome P450 isoform CYP2D6, a critical enzyme in drug metabolism. nih.gov In vitro studies using human liver microsomes and recombinant CYP enzymes have extensively detailed this interaction. nih.govphcog.com Sparteine functions as a competitive inhibitor, meaning it vies with other substances for the enzyme's active site. nih.gov This inhibition is potent, with a low micromolar inhibition constant (Ki), indicating a strong binding affinity. nih.gov

Interestingly, this inhibitory action is stereoselective, with the (-)-sparteine (B7772259) enantiomer being a more powerful inhibitor than (+)-sparteine. Sparteine itself is metabolized by CYP2D6, which can further contribute to the enzyme's inhibition. In contrast to its pronounced effect on CYP2D6, sparteine demonstrates minimal to no inhibition of other major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, and CYP3A4, at concentrations that would be clinically relevant. nih.gov

| CYP Isoform | Effect | Potency (Ki) | Note |

| CYP2D6 | Competitive Inhibition | Low micromolar | Stereoselective, with (-)-sparteine being more potent. |

| CYP1A2 | Weak to no inhibition | - | |

| CYP2C9 | Weak to no inhibition | - | |

| CYP2C19 | Weak to no inhibition | - | |

| CYP3A4 | Weak to no inhibition | - |

The non-active ingredients in a drug formulation, known as excipients, can potentially influence the activity of metabolic enzymes. pharmacyjournal.net While specific in vitro research on how excipients in sparteine camsilate formulations affect enzyme activity is not extensively documented, general principles from pharmaceutical sciences can be applied. core.ac.uk Certain excipients, particularly surfactants and polymers, have been shown in in vitro studies to modulate the activity of various cytochrome P450 enzymes. nih.gov

For example, some surfactants can alter the enzyme's conformation or impede the substrate's access to the active site. semanticscholar.orgnih.gov Studies have demonstrated that excipients like polysorbates can either inhibit or, in some cases, enhance the activity of certain CYP isoforms. nih.govsemanticscholar.org However, without direct in vitro studies on this compound formulations, the precise impact of its specific excipients on CYP2D6 activity remains an area for further investigation.

Antimicrobial and Other Biological Activity Investigations

In vitro studies have explored the potential of sparteine to combat various microbes. science.gov Research has demonstrated its bacteriostatic activity against the genus Mycobacterium, including multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov Studies have also indicated significant activity against clinical isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa. mdpi.com Furthermore, alkaloidal fractions containing sparteine have shown antifungal activity against Fusarium oxysporum. nih.gov While the minimum inhibitory concentrations (MICs) can be relatively high in some cases, these findings suggest a potential antimicrobial role for sparteine. mdpi.com

Beyond its antimicrobial properties, other biological activities of sparteine have been investigated in vitro. These include interactions with nicotinic and muscarinic acetylcholine receptors. daneshyari.com There is also emerging, though preliminary, in vitro evidence to suggest potential anti-inflammatory or immunomodulatory effects. However, more extensive research is required to fully understand and confirm these additional biological activities.

| Biological Activity | Assay Method | Findings |

| Antimicrobial | Microscopic-Observation Drug-Susceptibility (MODS), Broth microdilution | Bacteriostatic activity against Mycobacterium tuberculosis. nih.gov Significant activity against Klebsiella pneumoniae and Pseudomonas aeruginosa. mdpi.com |

| Antifungal | Mycelial growth inhibition | Active against Fusarium oxysporum. nih.gov |

| Receptor Binding | Not specified | Interactions with nicotinic and muscarinic acetylcholine receptors. daneshyari.com |

| Anti-inflammatory/ Immunomodulatory | Cell-based assays | Preliminary evidence of potential effects. |

Evaluation of Sparteine's Bacteriostatic Activity (e.g., Mycobacterium tuberculosis)

Sparteine, a quinolizidine (B1214090) alkaloid, has demonstrated notable bacteriostatic activity against the genus Mycobacterium. In vitro studies have been crucial in evaluating its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.

One key study investigated the antimicrobial activity of sparteine sulfate (B86663) on the growth of four different ATCC strains of Mycobacterium tuberculosis in vitro. nih.govnih.gov These strains included a susceptible strain, an isoniazid-resistant strain, a rifampicin-resistant strain, and a multidrug-resistant (MDR) strain. nih.gov The researchers utilized an adaptation of the Microscopic-Observation Drug-Susceptibility (MODS) method to assess the bactericidal activity of sparteine sulfate. nih.govnih.gov

The findings from this research were significant, demonstrating that at concentrations of 25, 50, and 100 µM of sparteine sulfate, there was no development of colony-forming units in any of the four evaluated strains. nih.govplu.mx This indicates a potent in vitro antimicrobial effect of sparteine on both drug-susceptible and multidrug-resistant strains of M. tuberculosis. nih.gov The study concluded that sparteine sulfate shows potential as an antimicrobial agent against multidrug-resistant tuberculosis, warranting further in vivo assays and clinical studies to determine its efficacy in a clinical setting. nih.gov

| M. tuberculosis Strain | Sparteine Sulfate Concentration (µM) | Observed Growth (Colony-Forming Units) | Reference |

|---|---|---|---|

| Susceptible ATCC Strain | 25 | No Development | nih.govplu.mx |

| Susceptible ATCC Strain | 50 | No Development | nih.govplu.mx |

| Susceptible ATCC Strain | 100 | No Development | nih.govplu.mx |

| Isoniazid-Resistant ATCC Strain | 25 | No Development | nih.gov |

| Isoniazid-Resistant ATCC Strain | 50 | No Development | nih.gov |

| Isoniazid-Resistant ATCC Strain | 100 | No Development | nih.gov |

| Rifampicin-Resistant ATCC Strain | 25 | No Development | nih.gov |

| Rifampicin-Resistant ATCC Strain | 50 | No Development | nih.gov |

| Rifampicin-Resistant ATCC Strain | 100 | No Development | nih.gov |

| Multidrug-Resistant (MDR) ATCC Strain | 25 | No Development | nih.gov |

| Multidrug-Resistant (MDR) ATCC Strain | 50 | No Development | nih.gov |

| Multidrug-Resistant (MDR) ATCC Strain | 100 | No Development | nih.gov |

Research into Broader Biological Activities of Sparteine Derivatives (e.g., anticancer)

While the antibacterial properties of sparteine have been a primary focus of in vitro research, the broader biological activities of its derivatives, particularly in the context of cancer, are less explored in publicly available literature. Alkaloids, as a class of naturally occurring compounds, are known to exhibit a wide range of pharmacological activities, including cytotoxic and antineoplastic effects. unesp.br Many successful anticancer drugs are derived from or inspired by natural alkaloids. nih.gov

However, specific in vitro studies detailing the synthesis and evaluation of sparteine derivatives for anticancer activity are not extensively reported. Research into the antiproliferative activities of alkaloid-like compounds often involves the synthesis of novel derivatives and their screening against various cancer cell lines. nih.gov These studies are crucial for identifying lead compounds for further development. The cytotoxic effects of various alkaloids have been documented against a range of cancer cell lines, including those of the cervix, breast, and others. unesp.brmdpi.com

Methodological Considerations for Robust In Vitro Experimentation

The reliability and translational value of preclinical in vitro research heavily depend on the rigor of the experimental design and the careful interpretation of data.

Standardization and Reproducibility in Assay Design

Standardization and reproducibility are cornerstones of high-quality in vitro research. To ensure that results are reliable and can be compared across different studies and laboratories, it is essential to follow established best practices. This includes the use of well-characterized cell lines, standardized protocols for cell culture and assay procedures, and appropriate controls. nih.govnih.gov

Good Cell Culture Practice (GCCP) provides a framework for maintaining the quality and consistency of cell cultures, which is fundamental to the reproducibility of cell-based assays. nih.gov Key aspects of GCCP include the routine authentication of cell lines to prevent cross-contamination or misidentification, regular testing for mycoplasma contamination, and maintaining a consistent culture environment. nih.gov

For specific assays, such as those evaluating cytotoxicity or cell viability, standardization of protocols is critical. This includes defining parameters like cell seeding density, drug exposure time, and the specific endpoint being measured. mdpi.com The use of standard operating procedures (SOPs) for all experimental steps helps to minimize variability both within and between experiments. nih.gov Furthermore, reporting of experimental details should be comprehensive enough to allow other researchers to replicate the study. nih.gov

Data Interpretation and Limitations of In Vitro Models

While in vitro models are invaluable tools in preclinical research, it is crucial to acknowledge their inherent limitations when interpreting the data. news-medical.net In vitro systems are a simplification of the complex biological environment found in a whole organism. news-medical.net Factors such as drug metabolism, pharmacokinetics, and interactions with other cell types and tissues are not fully recapitulated in a cell culture dish. researchgate.net

Therefore, extrapolating in vitro findings to predict in vivo efficacy and toxicity must be done with caution. slideshare.net A compound that shows potent activity in an in vitro assay may not be effective in vivo due to poor bioavailability or rapid metabolism. Conversely, a compound that appears inactive in vitro may be metabolized to an active form in the body.

It is also important to recognize that the response of a single cell line in vitro may not be representative of the diverse responses that may occur in a patient population. The use of multiple cell lines and more complex in vitro models, such as 3D cell cultures and organoids, can help to bridge the gap between simple in vitro systems and the in vivo situation. news-medical.net Ultimately, in vitro studies provide valuable initial data and mechanistic insights, but these findings must be validated in subsequent in vivo studies. researchgate.net

Preclinical in Vivo Research Methodologies and Animal Models

Selection and Justification of Animal Models for Pharmacological Research

The appropriate selection of an animal model is critical for the relevance and success of preclinical research. The choice depends on the research question, the compound's pharmacological targets, and the model's ability to mimic human physiology and disease states.

Rodent models, particularly mice and rats, are extensively used in pharmacological research due to their well-characterized genetics, physiological similarities to humans in key areas, cost-effectiveness, and the availability of established disease models. mdpi.com For a compound like sparteine (B1682161), which has known effects on the cardiovascular and central nervous systems, rodent models are highly appropriate. researchgate.netnih.gov

Sparteine has demonstrated antiarrhythmic and anticonvulsant properties in various animal models. researchgate.net Therefore, preclinical studies investigating sparteine camsilate would logically employ rodent models of cardiovascular and neurological disorders.

Cardiovascular Studies: Mice and rats are standard models for cardiovascular research. wiley.com Techniques like echocardiography can be used to assess cardiac structure and function non-invasively. mdpi.comupenn.edu Specific models, such as those for arrhythmia or hypertension, can be used to evaluate the therapeutic potential of this compound. researchgate.net For instance, certain mouse strains are susceptible to diet-induced atherosclerosis, providing a model to study vascular diseases. jax.org

Central Nervous System (CNS) Studies: To investigate the anticonvulsant effects of sparteine, researchers can use rodent models where seizures are induced chemically or electrically. researchgate.net Behavioral and electroencephalographic (EEG) data from these models help to characterize the compound's efficacy and mechanism of action. researchgate.net

Table 1: Examples of Rodent Models in Sparteine Research

| Research Area | Animal Model | Purpose | Key Measurements |

|---|---|---|---|

| Cardiovascular | Spontaneously Hypertensive Rats (SHR) | To study antiarrhythmic and blood pressure-lowering effects. researchgate.net | Electrocardiogram (ECG), blood pressure, heart rate. researchgate.net |

| Cardiovascular | Mouse models of myocardial infarction | To assess cardioprotective effects against ischemia. upenn.edu | Echocardiography, infarct size measurement. upenn.edu |

| Central Nervous System | Mice treated with pentylenetetrazole (PTZ) | To evaluate anticonvulsant activity. researchgate.net | Seizure onset and severity, survival time, EEG recordings. researchgate.net |

| Central Nervous System | Rat models of epilepsy | To study effects on seizure threshold and propagation. | Behavioral scoring, electrographic seizure analysis. |

When extrapolating preclinical data from animals to humans, it is crucial to consider species-specific differences in metabolism and physiology. Sparteine metabolism, in particular, exhibits significant variation across species and among human populations due to genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme. psu.edupatsnap.com

Metabolic Pathways: Humans are categorized as either "poor" or "extensive" metabolizers of sparteine, depending on their CYP2D6 enzyme activity. psu.edu This can dramatically alter the drug's clearance and exposure levels. patsnap.com Animal species also show differences in their expression and activity of drug-metabolizing enzymes. Therefore, selecting an animal model with a metabolic profile for sparteine that is as close as possible to humans is a key challenge and consideration for the justifiable selection of a species for toxicological testing. psu.edu

Physiological Responses: Beyond metabolism, inherent physiological differences in the cardiovascular and nervous systems between rodents and humans must be acknowledged. While rodents provide invaluable initial data, the findings must be interpreted with caution.

Table 2: Key Considerations for Species-Specific Differences

| Factor | Description | Relevance to this compound Research |

|---|---|---|

| Enzyme Polymorphism | Genetic variations in drug-metabolizing enzymes, like CYP2D6, lead to different metabolic phenotypes. psu.edu | Affects sparteine's half-life and potency, requiring careful model selection to reflect human populations. patsnap.com |

| Metabolite Profile | The types and amounts of metabolites produced can differ between species. Known human metabolites of sparteine include Retamine and 14-Hydroxysparteine. nih.gov | Different metabolites may have their own pharmacological or toxicological effects that need to be assessed. |

| Receptor Distribution | The density and subtype of target receptors (e.g., sodium channels) can vary across species. nih.gov | May lead to quantitative differences in drug response between the animal model and humans. |

| Cardiovascular Physiology | Rodent heart rates are significantly higher than human heart rates. | This can influence the interpretation of data related to antiarrhythmic effects. |

Experimental Design and Methodological Rigor in Preclinical Animal Studies

To ensure that data from preclinical animal studies are robust, reproducible, and translatable, the highest standards of experimental design and methodological rigor must be applied.

The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines were developed to improve the reporting of research using animals. nc3rs.org.uk Adherence to these guidelines ensures transparency and provides sufficient detail for studies to be critically evaluated and reproduced. nih.govresearchgate.net The guidelines consist of a checklist of information that should be included in publications reporting animal research. wikipedia.org In 2020, the guidelines were updated to ARRIVE 2.0, which includes a prioritized "Essential 10" list. bps.ac.uk

Table 3: The ARRIVE Guidelines 2.0: Essential 10 Checklist

| Item | Description |

|---|---|

| 1. Study Design | Provide a clear description of the study's purpose and experimental design. |

| 2. Sample Size | Specify the total number of animals used and the number in each experimental group. |

| 3. Inclusion and Exclusion Criteria | Detail the criteria for including and excluding animals and data from the analysis. |

| 4. Randomization | State the method used to allocate animals to experimental groups. bps.ac.uk |

| 5. Blinding | Describe whether investigators were unaware of the group allocation during the experiment and/or when assessing outcomes. bps.ac.uk |

| 6. Outcome Measures | Clearly define the primary and secondary outcome measures. |

| 7. Statistical Methods | Provide details of the statistical methods used for all analyses. |

| 8. Experimental Animals | Report details of the animals used (e.g., species, strain, sex, age). |

| 9. Experimental Procedures | Give precise details of all procedures performed on the animals. |

| 10. Results | Report the results for each outcome measure, including measures of variability. |

Source: Adapted from ARRIVE 2.0. wikipedia.orgbps.ac.uk

Bias in animal studies can lead to inflated effect sizes and false-positive results, undermining the validity of the research. nih.govnih.gov Implementing strategies to minimize bias is a critical component of rigorous experimental design. ahajournals.org

Randomization: This process ensures that each animal has an equal chance of being assigned to any given treatment group, distributing any potential confounding variables evenly. nih.gov Simple randomization can be achieved using methods like coin flips or, more commonly, computer-based random number generators. paasp.net

Blinding: Blinding, or masking, involves concealing the group allocation from individuals involved in the study, including those administering treatments, caring for the animals, and assessing outcomes. arriveguidelines.org This prevents researchers' conscious or unconscious expectations from influencing the results. arriveguidelines.org

Sample Size Calculation: An appropriate sample size is essential to ensure that the study has enough statistical power to detect a true effect if one exists, without using an excessive number of animals.

Table 4: Strategies to Minimize Bias in Animal Studies

| Strategy | Definition | Importance |

|---|---|---|

| Randomization | The process of assigning subjects to treatment or control groups at random. nih.gov | Minimizes selection bias by ensuring known and unknown covariates are randomly distributed. nih.gov |

| Blinding (Masking) | A procedure in which one or more parties in a trial are kept unaware of the treatment assignments. arriveguidelines.org | Minimizes performance and detection bias by preventing expectations from influencing conduct or outcome assessment. arriveguidelines.org |

| Sample Size Calculation | A statistical calculation to determine the number of subjects needed to detect an effect of a given size. | Ensures adequate statistical power and avoids wasting resources or unnecessarily using animals. ahajournals.org |

All research involving animals must be conducted with the highest ethical standards and a commitment to animal welfare. biobostonconsulting.com The guiding principles for the ethical use of animals in research are often summarized as the "3Rs". nih.govforskningsetikk.no

Replacement: Using non-animal methods whenever possible. This includes in vitro studies, computer modeling, and other alternatives. nih.gov

Reduction: Using methods that enable researchers to obtain comparable levels of information from fewer animals or to obtain more information from the same number of animals. forskningsetikk.no This is supported by proper experimental design and statistical analysis.

Refinement: Using methods that alleviate or minimize potential pain, suffering, or distress, and enhance animal welfare. nih.gov This includes providing appropriate housing, handling, anesthesia, and analgesia. nih.gov

Research protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee, which weighs the potential scientific benefit against the potential harm to the animals. biobostonconsulting.comosteology.org Researchers and staff must be adequately trained in the care and handling of the species being studied. nih.govnih.gov

Table 5: The 3Rs of Animal Research Ethics

| Principle | Description | Example in this compound Research |

|---|---|---|

| Replacement | The use of non-animal methods over animal methods wherever it is possible to achieve the same scientific aim. forskningsetikk.no | Using cell cultures expressing specific ion channels to screen for initial activity before in vivo testing. |

| Reduction | Methods which minimise the number of animals used per experiment. forskningsetikk.no | Employing robust statistical design (e.g., power analysis) to use the minimum number of animals required for valid results. |

| Refinement | Improvements to scientific procedures and animal husbandry which minimise actual or potential pain, suffering, distress or lasting harm and/or improve animal welfare. forskningsetikk.no | Using non-invasive imaging like echocardiography instead of terminal surgical procedures to assess cardiac function over time. mdpi.com |

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sparteine |

| Retamine |

| 14-Hydroxysparteine |

Pharmacological Evaluations in Animal Models

Sparteine, a quinolizidine (B1214090) alkaloid, and its salt form, this compound, have been the subject of various pharmacological evaluations in animal models to determine their therapeutic potential. nih.govontosight.ai These studies are crucial in understanding the compound's effects on complex biological systems before any consideration for human trials.

Assessment of Antiarrhythmic Efficacy in Relevant Animal Models

The antiarrhythmic properties of sparteine have been investigated in several animal models. ontosight.ai These models are designed to mimic human cardiac arrhythmias, which are irregularities in the heart's electrical rhythm. uscjournal.com Common types of arrhythmias include atrial fibrillation, ventricular tachycardia, and ventricular fibrillation. ontosight.aiuscjournal.com

In studies using anesthetized rats, sparteine has been shown to produce a dose-dependent reduction in heart rate and blood pressure. nih.gov It also prolongs the P-R and Q-aT intervals of the electrocardiogram (ECG). nih.gov Furthermore, sparteine increases the threshold for inducing premature beats and ventricular fibrillation, indicating a protective effect against these life-threatening arrhythmias. nih.gov While it may not significantly alter the incidence of premature beats or ventricular tachycardia during coronary occlusion, it has been found to reduce the incidence of ventricular fibrillation. nih.gov The antiarrhythmic actions of sparteine are attributed to its ability to block both sodium (Na+) and potassium (K+) channels in cardiac myocytes. nih.gov

Animal models used to induce arrhythmias for testing compounds like sparteine include:

Chemically-induced arrhythmias: Using agents like aconitine (B1665448) in rats. slideshare.netmdpi.com

Electrically-induced arrhythmias: Involving electrical stimulation of the heart in animals such as dogs. slideshare.net

Mechanically-induced arrhythmias: Created by procedures like coronary artery ligation in dogs. slideshare.net

These models help researchers evaluate the efficacy of potential antiarrhythmic drugs by measuring outcomes such as changes in heart rate, the incidence of arrhythmias, and mortality. slideshare.net

Interactive Data Table: Effects of Sparteine on Cardiac Parameters in Rats

| Parameter | Effect of Sparteine | Reference |

|---|---|---|

| Heart Rate | Dose-dependent reduction | nih.gov |

| Blood Pressure | Dose-dependent reduction | nih.gov |

| P-R Interval (ECG) | Prolonged | nih.gov |

| Q-aT Interval (ECG) | Prolonged | nih.gov |

| Premature Beat Threshold | Dose-dependently increased | nih.gov |

| Ventricular Fibrillation Threshold | Dose-dependently increased | nih.gov |

| Incidence of Ventricular Fibrillation (with coronary occlusion) | Reduced | nih.gov |

Evaluation of Anticonvulsant Profile in Experimental Seizure Models (e.g., PTZ, Pilocarpine)

Sparteine has demonstrated anticonvulsant properties in various experimental seizure models in animals. nih.gov These models are essential for screening new antiepileptic drugs and understanding the underlying mechanisms of epilepsy. researchgate.net Two commonly used chemical convulsants to induce seizures in these models are pentylenetetrazole (PTZ) and pilocarpine. nih.govnih.govnih.gov The PTZ-induced seizure model is a widely accepted method for this purpose. researchgate.netfrontiersin.org

In studies involving mice, (-)-Sparteine (B7772259) sulfate (B86663) has been shown to inhibit seizures induced by maximal electro-stimulation. nih.gov It also delays the onset of convulsive behavior and increases the survival time in mice treated with PTZ. nih.gov In rats treated with PTZ and pilocarpine, sparteine delays the onset of convulsions, decreases their severity, and reduces mortality. nih.govnih.gov

The anticonvulsant effect of sparteine is further supported by its ability to decrease the amplitude and frequency of or even block the epileptiform activity induced by PTZ, pilocarpine, and kainic acid. nih.govnih.gov These findings suggest that sparteine has a broad spectrum of anticonvulsant activity.

Interactive Data Table: Anticonvulsant Effects of Sparteine in Animal Models

| Seizure Model | Animal | Effect of Sparteine | Reference |

|---|---|---|---|

| Maximal Electro-stimulation | Mice | Inhibition of seizures | nih.gov |